

A Cross-Species Comparative Guide to the Efficacy of PACAP-38 (31-38)

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Compound of Interest

Compound Name: PACAP-38 (31-38), human,
mouse, rat

Cat. No.: B8087403

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the PACAP-38 C-terminal fragment, PACAP-38 (31-38), across different species, with a focus on its activity in human, rat, and mouse models. The information is compiled from various experimental studies to aid in the evaluation of this peptide for therapeutic development.

Executive Summary

Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a highly conserved neuropeptide with two main bioactive forms, PACAP-38 and PACAP-27. The C-terminal octapeptide of PACAP-38, designated as PACAP-38 (31-38), has been identified as a PAC1 receptor activator.^{[1][2][3][4]} The amino acid sequence of PACAP-38 is remarkably conserved across mammalian species, including humans, mice, and rats, suggesting a consistent biological function. This guide summarizes the available quantitative data on the efficacy of PACAP-38 (31-38) and its parent molecule, PACAP-38, provides detailed experimental protocols for key assays, and illustrates the relevant signaling pathways and experimental workflows.

Data Presentation: Cross-Species Efficacy of PACAP-38 and its C-terminal Fragment

The following table summarizes the available quantitative data on the efficacy of PACAP-38 and its C-terminal fragment, PACAP-38 (31-38). It is important to note that direct comparative studies of PACAP-38 (31-38) across different species are limited. The data presented here are compiled from various studies using different experimental systems, which should be taken into consideration when making direct comparisons.

Parameter	Species (Cell Line/Model)	Peptide	Value	Assay	Reference
Potency (EC50)	Human (HEK293 cells)	PACAP-38 (31-38)	0.81 nM	Intracellular Ca ²⁺ Mobilization	[1]
Potency (EC50)	Human (HCT8 cells)	PACAP-38	3 nM	cAMP Accumulation	[5]
Potency (EC50)	Rat (Primary Neuronal Cells)	PACAP-38	49.9 nM	Neuroprotecti on (Cell Viability)	[6]
Functional Effect	Rat (Hippocampal Slices)	PACAP-38	0.05 nM	Long-lasting facilitation of fEPSP	[7]
Functional Effect	Rat (Hippocampal Slices)	PACAP-38	0.1 - 1 μ M	Depression of fEPSP	[7]
Functional Effect	Rat (in vivo MCAO model)	PACAP-38	-	Significant reduction in infarct size	[8]
Functional Effect	Mouse (in vivo)	PACAP-38	-	Neuroprotecti ve effects	[9]

Note: The high degree of conservation in the amino acid sequence of PACAP-38 across human, mouse, and rat suggests that the efficacy of PACAP-38 (31-38) is likely to be similar

across these species. However, further direct comparative studies are warranted to confirm this.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (K_i) of PACAP-38 (31-38) for the PAC1 receptor.

Methodology:

- Membrane Preparation:
 - Culture cells expressing the PAC1 receptor (e.g., CHO or HEK293 cells stably transfected with the human, rat, or mouse PAC1 receptor).
 - Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
 - Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
 - Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
 - Wash the membrane pellet with buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
 - Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
- Binding Assay:
 - In a 96-well plate, add a fixed concentration of a radiolabeled PACAP analog (e.g., [125I]-PACAP-27 or [125I]-PACAP-38) to each well.
 - Add increasing concentrations of unlabeled PACAP-38 (31-38) (competitor ligand).

- To determine non-specific binding, add a high concentration of unlabeled PACAP-38 (e.g., 1 μ M) to a set of wells.
- Add the membrane preparation to each well to initiate the binding reaction.
- Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.
 - Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Cell-Based Functional Assay: cAMP Accumulation

Objective: To measure the potency (EC₅₀) of PACAP-38 (31-38) in stimulating intracellular cyclic AMP (cAMP) production.

Methodology:

- Cell Culture:

- Plate cells expressing the PAC1 receptor (e.g., HEK293, CHO, or SH-SY5Y cells) in a 96-well plate and culture overnight.
- cAMP Assay:
 - Wash the cells with a serum-free medium or assay buffer.
 - Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
 - Add increasing concentrations of PACAP-38 (31-38) to the wells.
 - Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
 - Lyse the cells to release intracellular cAMP.
 - Measure the cAMP concentration in the cell lysates using a commercially available cAMP immunoassay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.
- Data Analysis:
 - Generate a standard curve using the cAMP standards provided in the kit.
 - Calculate the cAMP concentration in each sample from the standard curve.
 - Plot the cAMP concentration against the logarithm of the PACAP-38 (31-38) concentration.
 - Determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response) from the resulting dose-response curve.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To evaluate the neuroprotective efficacy of PACAP-38 (31-38) in a rodent model of ischemic stroke.

Methodology:

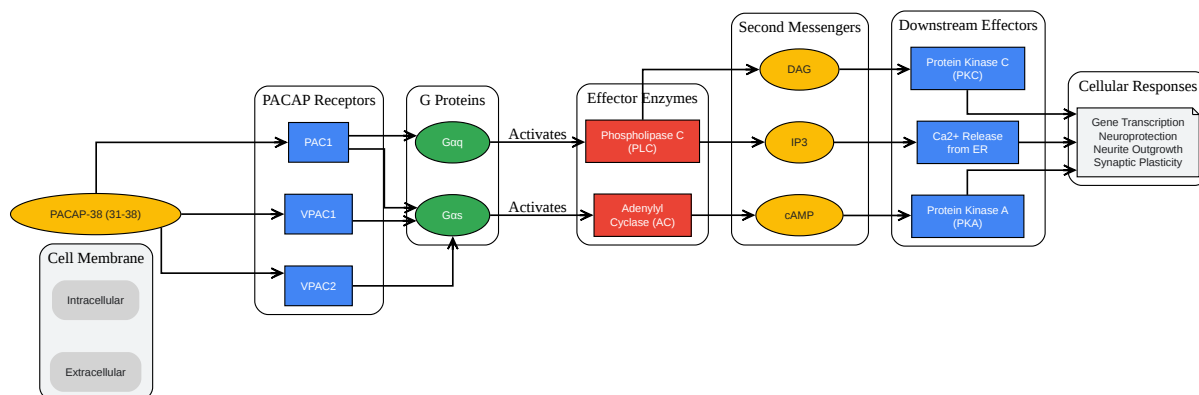
- Animal Model:
 - Use adult male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6).
 - Anesthetize the animals (e.g., with isoflurane).
 - Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method. This involves inserting a nylon filament into the internal carotid artery and advancing it to block the origin of the MCA.
 - After a defined period of occlusion (e.g., 60-120 minutes), withdraw the filament to allow for reperfusion.
- Drug Administration:
 - Administer PACAP-38 (31-38) or vehicle at a specific time point relative to the onset of ischemia (e.g., before, during, or after MCAO).
 - The route of administration can be intravenous (i.v.), intraperitoneal (i.p.), or intracerebroventricular (i.c.v.).
 - Administer the peptide as a single bolus or a continuous infusion.
- Assessment of Neurological Deficits and Infarct Volume:
 - At a predetermined time after MCAO (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system (e.g., a 5-point scale).
 - Euthanize the animals and perfuse the brains.
 - Remove the brains and slice them into coronal sections.
 - Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.
 - Quantify the infarct volume by image analysis of the TTC-stained sections.
- Data Analysis:

- Compare the neurological deficit scores and infarct volumes between the PACAP-38 (31-38)-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualization

Signaling Pathways of PACAP-38 (31-38)

The following diagram illustrates the primary signaling pathways activated by PACAP-38 (31-38) upon binding to its receptors.

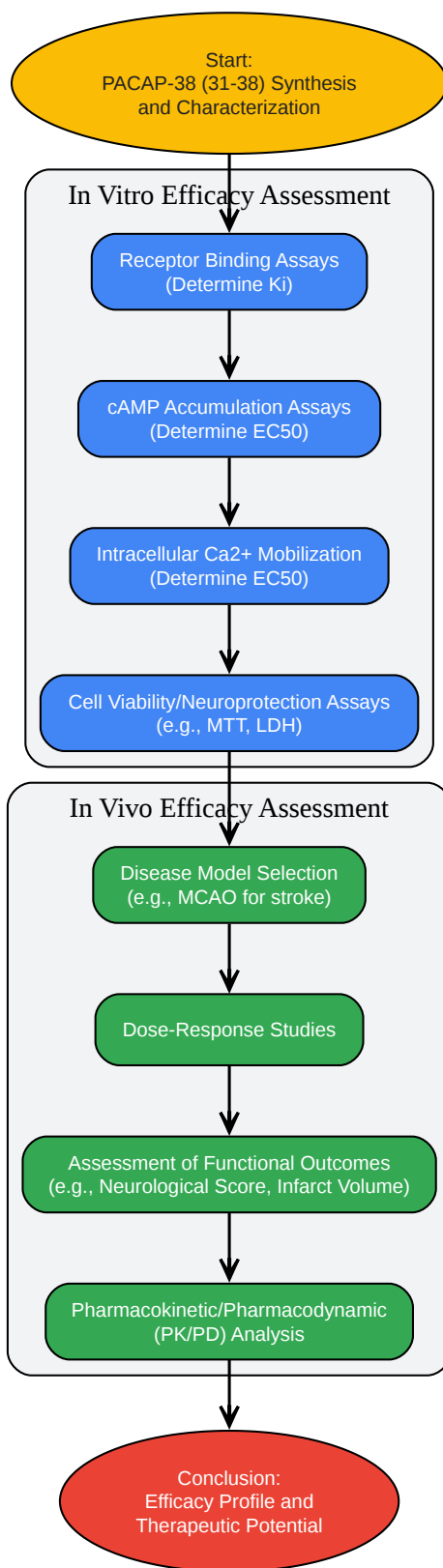


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Caption: Signaling pathways of PACAP-38 (31-38).

Experimental Workflow for Efficacy Assessment

The following diagram outlines a typical experimental workflow for assessing the efficacy of PACAP-38 (31-38).



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Caption: Experimental workflow for PACAP-38 (31-38) efficacy.

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